Molecular Weight and Heavy Atom Count Differ Substantially from the Unsubstituted Azetidine Core
The target compound (free base) has a molecular weight of 181.21 g/mol and 13 heavy atoms, versus the unsubstituted 3-phenylazetidine (133.19 g/mol, 10 heavy atoms). This difference reflects the presence of the 4-fluoro and 3-methoxy substituents, which add significant steric bulk and electronic complexity [1].
| Evidence Dimension | Molecular Weight / Heavy Atom Count |
|---|---|
| Target Compound Data | 181.21 g/mol / 13 heavy atoms (free base) |
| Comparator Or Baseline | 3-Phenylazetidine (CAS 4363-13-7): 133.19 g/mol / 10 heavy atoms |
| Quantified Difference | +48.02 g/mol (36% increase); +3 heavy atoms |
| Conditions | Calculated from molecular formula; free base structures. |
Why This Matters
The higher molecular weight and heavy-atom count directly affect the compound's suitability for lead-like drug discovery, as it may influence permeability and solubility profiles relative to simpler azetidine scaffolds, which is critical for fragment-based screening library selection.
- [1] PubChem Compound Summaries: CID 138040816 (target), CID 117854 (3-phenylazetidine). National Center for Biotechnology Information. View Source
